4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
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Overview
Description
4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: Formation of the benzamide moiety.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings .
Scientific Research Applications
4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase (PDE) enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: A PDE inhibitor with similar structural features.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
Uniqueness
4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its nitro group and benzamide moiety provide distinct chemical properties that differentiate it from other pyridazinone derivatives .
Properties
IUPAC Name |
4-nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c22-16-10-9-15(19-20-16)11-1-5-13(6-2-11)18-17(23)12-3-7-14(8-4-12)21(24)25/h1-10H,(H,18,23)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPUVGNDMYBMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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